5-Methoxytryptamine

Beschreibung

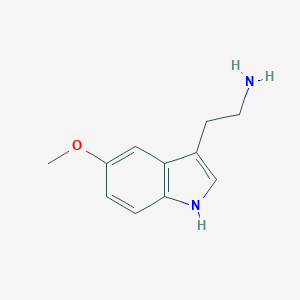

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEJPPKMYBDEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Record name | 5-methoxytryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209638 | |

| Record name | 5-Methoxy-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

608-07-1 | |

| Record name | 5-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methoxyindol-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121.5 °C | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methoxytryptamine: A Technical Guide to its Discovery, Pharmacology, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin and the neurohormone melatonin.[1] Found in low levels in the body, particularly in the pineal gland, 5-MT plays a role as a non-selective serotonin receptor agonist.[1][2] Its discovery and subsequent study have provided valuable insights into the functioning of the serotonergic system. This technical guide offers an in-depth exploration of this compound, covering its historical discovery, synthesis, detailed pharmacological properties, and the signaling pathways it modulates.

Discovery and Historical Context

The history of this compound is intertwined with the broader exploration of indoleamines and their physiological roles. While the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was first synthesized by Hoshino and Shimodaira in 1936, the specific timeline for the initial isolation and synthesis of this compound itself is less definitively documented in readily available literature.[3][4] However, its natural occurrence was identified through studies of the pineal gland and its metabolic pathways.[1]

5-MT is biosynthesized in the body through two primary routes: the O-methylation of serotonin, a reaction catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT), or through the N-deacetylation of melatonin.[1][5] It also serves as a precursor in the biosynthesis of 5-MeO-DMT in some species.[1] The recognition of these metabolic relationships was crucial in understanding the endogenous presence and function of 5-MT.

Chemical Synthesis

The chemical synthesis of this compound has been approached through various methods. One common strategy involves the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation. Another established method is the Speeter–Anthony tryptamine synthesis, which is a widely cited general method for preparing substituted tryptamines.[6]

Experimental Protocol: Example Synthesis

A representative synthesis of this compound can be achieved through the reaction of 3-(2-iodoethyl)-5-methoxyindole with a suitable amine followed by deprotection.

Materials:

-

3-(2-iodoethyl)-5-methoxyindole

-

1-Methyl-benzylamine

-

Acetonitrile (MeCN)

-

Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

4-Bromobenzoylchloride

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Aluminum chloride (AlCl₃)

-

Diethyl ether (Et₂O)

Procedure:

-

Amine Addition: 3-(2-iodoethyl)-5-methoxyindole is reacted with 1-methyl-benzylamine in acetonitrile at room temperature for 24 hours.[7]

-

Debenzylation: The resulting intermediate undergoes catalytic debenzylation using hydrogen gas and a palladium on carbon catalyst in ethanol under pressure (4 bar) for 24 hours at room temperature to yield this compound.[7]

-

Purification: The crude product is purified using column chromatography.

Pharmacological Properties

This compound is a potent and non-selective agonist at a variety of serotonin (5-HT) receptors.[1] Its pharmacological profile is characterized by its interactions with multiple receptor subtypes, leading to a range of biological effects.

Receptor Binding Affinity

The affinity of this compound for various serotonin receptors has been determined through radioligand binding assays. The inhibitory constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, with lower values indicating higher affinity.

| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Reference |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | Varies (nanomolar range) | [8] |

| 5-HT₂ₐ | [³H]-Ketanserin | Varies (nanomolar range) | [8] |

| 5-HT₂B | [³H]-LSD | Varies | [1] |

| 5-HT₂C | [³H]-Mesulergine | Varies | [1] |

| 5-HT₄ | - | Agonist activity confirmed | [1] |

| 5-HT₆ | [³H]-LSD | Varies | [1] |

| 5-HT₇ | [³H]-5-CT | Varies | [1] |

| SERT | - | Low micromolar affinity | [8] |

Note: Specific Kᵢ values can vary between studies due to different experimental conditions.

Experimental Protocol: Radioligand Binding Assay (General)

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[9][10]

Materials:

-

Cell membranes from cell lines expressing the target human 5-HT receptor (e.g., HEK293 cells).[9]

-

Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).[2]

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Wash buffer (ice-cold assay buffer).[9]

-

96-well filter plates.[9]

-

Scintillation cocktail.[9]

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.[11]

-

Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of unlabeled this compound are incubated in the assay buffer.[11]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[11]

-

Filtration: The contents of each well are rapidly filtered through the filter plate to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer.[11]

-

Detection: Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[11]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]

Signaling Pathways

As a serotonin receptor agonist, this compound elicits its effects by activating intracellular signaling cascades. The specific pathways activated depend on the 5-HT receptor subtype and the G-protein to which it couples.[12][13]

G-Protein Coupling

-

5-HT₁ Receptors: These receptors are typically coupled to Gᵢ/ₒ proteins.[14] Activation of Gᵢ/ₒ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15]

-

5-HT₂ Receptors: These receptors are primarily coupled to Gₒ/₁₁ proteins.[16] Activation of Gₒ/₁₁ stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[17]

-

5-HT₄, 5-HT₆, and 5-HT₇ Receptors: These receptors are coupled to Gₛ proteins.[13] Activation of Gₛ stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[18]

Figure 1: this compound signaling pathways via different serotonin receptor subtypes.

Biosynthesis Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]

- 5. On the significance of an alternate pathway of melatonin synthesis via this compound: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits cyclic AMP accumulation in cultured retinal neurons through activation of a pertussis toxin-sensitive site distinct from the 2-[125I]iodomelatonin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serotonin - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Serotonin 5-HT7 receptor slows down the Gs protein: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous 5-Methoxytryptamine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous presence of 5-methoxytryptamine (5-MT), also known as mexamine, in mammalian species. It covers its biosynthesis, metabolism, physiological concentrations, signaling pathways, and the analytical methods used for its detection and quantification.

Introduction

This compound is a tryptamine derivative structurally related to the neurotransmitter serotonin and the neurohormone melatonin.[1][2] It is found endogenously at low levels in mammals, with the pineal gland being a primary site of its presence and synthesis.[1] 5-MT is formed either by the O-methylation of serotonin or the N-deacetylation of melatonin.[1] Its biological significance stems from its activity as a potent, non-selective agonist for several serotonin (5-HT) receptors, which allows it to influence a variety of physiological processes.[1][3] However, its physiological roles are moderated by its rapid metabolism, primarily by monoamine oxidase A (MAO-A).[1][4]

Biosynthesis and Metabolism

The endogenous production and degradation of this compound are intrinsically linked to the metabolic pathways of serotonin and melatonin.

Biosynthetic Pathways

There are two primary enzymatic pathways for the synthesis of 5-MT in mammals:

-

O-methylation of Serotonin: The enzyme hydroxyindole-O-methyltransferase (HIOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, forming this compound.

-

N-deacetylation of Melatonin: 5-MT can also be formed through the deacetylation of melatonin (N-acetyl-5-methoxytryptamine).[4] This reaction represents a minor pathway in melatonin metabolism.[4]

Notably, the synthesis of 5-MT from serotonin is part of an "alternate pathway" for melatonin synthesis, where 5-MT is subsequently N-acetylated to form melatonin.

Metabolic Pathway

The primary route of catabolism for 5-MT is oxidative deamination by monoamine oxidase A (MAO-A) . This enzymatic reaction converts 5-MT into 5-methoxyindole-3-acetaldehyde, which is then rapidly oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) . The rapid metabolism by MAO-A is a key factor contributing to the low endogenous levels of 5-MT observed in tissues.[4] Inhibition of MAO-A leads to a significant elevation in 5-MT levels.[4]

Endogenous Concentrations in Mammalian Tissues

The quantification of endogenous 5-MT is challenging due to its low concentrations and rapid turnover. Most studies require sensitive analytical techniques like mass spectrometry and often use MAO inhibitors to prevent its degradation during sample processing. The highest concentrations are consistently found in the pineal gland.

| Tissue | Species | Concentration | Method | Notes |

| Whole Brain | Rat | 30 ± 6 pg/g | GC-MS | No MAO inhibitor used.[5] |

| Pineal Gland | Sheep | 545 ± 180 pmol/g | GC-MS | |

| Pineal Gland | Human | 0 - 12 pmol/g | GC-MS | Described as "trace amounts". |

| Pineal Gland | Rat | ~0.03 pmol/pineal | GC-MS | Elevated by MAO inhibition. |

| Blood & Hypothalamus | Rat | Detectable | GC-MS | Detected only after administration of high doses of melatonin and an MAO inhibitor.[4] |

Physiological Roles and Signaling Pathways

This compound functions as a non-selective agonist at multiple serotonin receptors, including the 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ subtypes.[1][3] It has no significant affinity for melatonin receptors.[6] Its physiological effects are mediated through the activation of these various 5-HT receptor signaling cascades.

5-HT1A Receptor Signaling

One of the most significant targets of 5-MT is the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/Go).[7][8]

Activation of the 5-HT1A receptor by an agonist like 5-MT initiates the following key signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][9]

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels, reducing calcium influx.[8]

These actions collectively lead to a reduction in neuronal excitability and firing rate, which underlies many of the physiological effects associated with 5-HT1A receptor activation, such as anxiolysis and mood regulation.[7][10]

Other Physiological Effects

-

Neurohypophysial Hormone Secretion: In vitro studies on rat hypothalamus have shown that 5-MT can decrease the release of vasopressin and oxytocin.[11]

-

Central Nervous System Effects: When administered peripherally to animals, 5-MT can cross the blood-brain barrier and induce behavioral changes, including a hyperactivity syndrome in rodents.[6] These effects are often linked to the activation of 5-HT1A and 5-HT2A receptors.

Methodologies for Detection and Quantification

The analysis of 5-MT in biological matrices requires highly sensitive and specific analytical methods due to its low endogenous concentrations and susceptibility to degradation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques employed.

Experimental Workflow: GC-MS Analysis

Detailed Experimental Protocols

This protocol is a generalized procedure based on established methods for quantifying 5-MT in brain tissue.[5]

-

Internal Standard Preparation: Synthesize a deuterated internal standard, such as 5-methoxy-[α,α,β,β-²H₄]tryptamine (5-MT-d4), to account for analyte loss during sample preparation and analysis.

-

Sample Preparation & Extraction:

-

Homogenize the weighed tissue sample (e.g., pineal gland, whole brain) in a suitable buffer containing a known amount of the 5-MT-d4 internal standard.

-

Perform a liquid-liquid extraction by adding an organic solvent like chloroform, vortexing, and centrifuging to separate the layers.

-

Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To enhance volatility and thermal stability for GC analysis, the dried extract must be derivatized.

-

Add an acylating agent such as pentafluoropropionic anhydride (PFPA) and a suitable solvent (e.g., ethyl acetate).

-

Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction, which forms the pentafluoropropionyl derivative of 5-MT.[5]

-

After cooling, the sample is ready for injection.

-

-

GC-MS Instrumental Analysis:

-

Gas Chromatograph: Use a capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d.).[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20°C/min) to a final temperature of approximately 280-300°C and hold for several minutes.[12]

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) to monitor specific fragment ions for the 5-MT derivative (e.g., m/z 306, 482) and its deuterated internal standard (e.g., m/z 308, 486).

-

-

Quantification:

-

Construct a calibration curve using standards of known 5-MT concentration processed through the same procedure.

-

Calculate the concentration of 5-MT in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

This protocol outlines a general approach for the analysis of tryptamines and related neurochemicals.

-

Sample Preparation & Extraction:

-

Homogenize the tissue sample in an acidic solution, typically 0.1 M perchloric acid (PCA), to precipitate proteins.

-

Add an appropriate internal standard (e.g., N-methylserotonin).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 10-15 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Instrumental Analysis:

-

Column: Use a reverse-phase C18 column (e.g., 150 mm x 3.2 mm, 3 µm particle size).

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 0.05 M phosphate buffer at pH 5.4) mixed with an organic modifier like methanol (e.g., 60:40 v/v). The aqueous portion should contain a chelating agent like EDTA to prevent metal-catalyzed oxidation.

-

Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

-

Detection: Use an electrochemical detector equipped with a glassy carbon working electrode. Set the potential to a level sufficient to oxidize 5-MT (e.g., +0.7 to +0.85 V).

-

-

Quantification:

-

Prepare calibration standards of 5-MT in the mobile phase.

-

Inject the standards to create a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and quantify the 5-MT concentration by comparing its peak area to the calibration curve, correcting for recovery using the internal standard.

-

Conclusion

This compound is an endogenously produced tryptamine in mammals, synthesized from serotonin and melatonin. While its concentrations are kept low by rapid MAO-A metabolism, its presence, particularly in the pineal gland and central nervous system, and its potent agonism at serotonin receptors suggest it plays a role as a neuromodulator. Its primary signaling actions are mediated through GPCRs like the 5-HT1A receptor, leading to the inhibition of neuronal activity. The continued development of ultra-sensitive analytical techniques will be crucial for further elucidating the precise tissue distribution and physiological functions of this intriguing endogenous compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004095) [hmdb.ca]

- 4. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of this compound at the femtomole level in the rat and quail brain by gas chromatography-electron-capture negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits cyclic AMP accumulation in cultured retinal neurons through activation of a pertussis toxin-sensitive site distinct from the 2-[125I]iodomelatonin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT-receptor-induced changes of the intracellular cAMP level monitored by a hyperpolarization-activated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. Effect of 5-hydroxytryptamine and pineal metabolites on the secretion of neurohypophysial hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Biosynthesis of 5-Methoxytryptamine from Serotonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative, is a molecule of significant interest in neuroscience and pharmacology due to its close structural and functional relationship with the neurotransmitter serotonin and the neurohormone melatonin. While the classic pathway of melatonin synthesis from serotonin is well-documented, an alternative biosynthetic route leading to the formation of this compound has been identified. This technical guide provides a comprehensive overview of the biosynthesis of this compound from serotonin, detailing the enzymatic reaction, quantitative parameters, experimental protocols for its study, and its position within the broader context of indoleamine metabolism.

The Core Biosynthetic Pathway: O-Methylation of Serotonin

The direct conversion of serotonin (5-hydroxytryptamine) to this compound is a single-step enzymatic reaction involving the transfer of a methyl group to the hydroxyl group of serotonin.[1][2] This O-methylation is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT) .[1][2][3][4] The methyl donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[3][4]

This pathway represents an alternative branch in the metabolism of serotonin, diverging from the canonical pathway to melatonin, where serotonin is first acetylated to N-acetylserotonin by serotonin N-acetyltransferase (SNAT/AANAT) before being methylated by ASMT.[1] The direct methylation of serotonin to this compound is considered an alternative pathway for melatonin synthesis in some organisms, where this compound is subsequently N-acetylated to form melatonin.[1]

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of serotonin to this compound is characterized by the kinetic parameters of the ASMT enzyme. While extensive data is available for the methylation of N-acetylserotonin, specific kinetic data for serotonin as a substrate is less common. The following tables summarize available quantitative data for ASMT and related enzymes.

| Enzyme | Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| ASMT | Arabidopsis thaliana | Serotonin | - | 0.29 pkat/mg protein | - | - | [5] |

| ASMT | Arabidopsis thaliana | N-acetylserotonin | - | 0.11 pkat/mg protein | - | - | [5] |

| ASMT | Chicken | N-acetylserotonin | 5 µM | - | - | - | [6] |

| ASMT | Chicken | S-adenosyl-L-methionine | 8 µM | - | - | - | [6] |

| COMT (with ASMT activity) | Oryza sativa (Rice) | N-acetylserotonin | 243 µM | 2.4 nmol/min/mg protein | 7.8 | 37 | [7] |

Experimental Protocols

Expression and Purification of Recombinant ASMT (HIOMT)

A general protocol for the expression and purification of recombinant methyltransferases, which can be adapted for ASMT, is provided below. This is crucial for obtaining pure enzyme for kinetic studies and other in vitro assays.

1.1. Expression in E. coli

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the ASMT gene fused to an affinity tag (e.g., His-tag, GST-tag).

-

Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with vigorous shaking.[8]

-

The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.[8]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[8]

-

Continue incubation at a lower temperature (e.g., 18-30°C) for several hours or overnight to enhance the yield of soluble protein.[8][9]

-

Harvest the bacterial cells by centrifugation.

1.2. Purification

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, 10% glycerol, pH 7.8 for His-tagged proteins).[9]

-

Lyse the cells by sonication on ice.[8]

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-sepharose for GST-tagged proteins).[8][10]

-

Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

-

Elute the recombinant ASMT from the column using an elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).[8]

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

If necessary, further purify the protein using size-exclusion chromatography.

-

For long-term storage, the purified enzyme can be stored at -80°C in a storage buffer containing glycerol.[11]

ASMT (HIOMT) Enzyme Activity Assay

This protocol describes a radiometric assay to measure the activity of ASMT by quantifying the formation of radiolabeled this compound from serotonin and a radiolabeled methyl donor.

2.1. Reagents

-

Phosphate buffer (0.25 M, pH 7.9)

-

Serotonin solution

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Purified ASMT or tissue homogenate

-

Borate buffer (0.5 M, pH 10)

-

Organic solvent (e.g., a mixture of toluene and isoamyl alcohol)

-

Scintillation cocktail

2.2. Procedure

-

Prepare a reaction mixture containing phosphate buffer, serotonin, and the enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding ice-cold borate buffer.

-

Extract the radiolabeled product, [³H]-5-methoxytryptamine, into the organic solvent by vigorous vortexing followed by centrifugation to separate the phases.

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Include appropriate controls, such as reactions without enzyme or without substrate, to determine background radioactivity.

Quantification of Serotonin and this compound by HPLC with Fluorescence Detection

This method allows for the sensitive and simultaneous quantification of serotonin and this compound in biological samples.

3.1. Sample Preparation

-

Homogenize tissue samples in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the analytes.[12]

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.[12]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

3.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A common mobile phase consists of a phosphate or citrate buffer at an acidic pH (e.g., pH 3-4) and acetonitrile or methanol.[13][14][15] For example, a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate (adjusted to pH 4.0 with phosphoric acid) in a ratio of 25:75 (v/v) can be used.[13]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[13]

-

Fluorescence Detector:

-

Injection Volume: 10-20 µL.

3.3. Quantification

-

Prepare standard solutions of serotonin and this compound of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting the peak area against the concentration.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound from serotonin is an integral part of the broader metabolic network of tryptophan. The following diagram illustrates the position of this reaction in relation to the primary pathways for serotonin degradation and melatonin synthesis.

Conclusion

The biosynthesis of this compound from serotonin via the action of ASMT/HIOMT represents a significant, albeit often overlooked, branch of indoleamine metabolism. For researchers in drug development and neuroscience, a thorough understanding of this pathway is crucial for elucidating the full spectrum of serotonin's biological roles and for the development of novel therapeutic agents targeting the serotonergic and melatonergic systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the regulation and physiological significance of this important biosynthetic route.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Enzymatic O-methylation of N-acetylserotonin to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylserotonin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Cloning and functional characterization of the Arabidopsis N-acetylserotonin O-methyltransferase responsible for melatonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of melatonin and serotonin N-acetyltransferase and hydroxyindole-O-methyltransferase activities in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdanderson.org [mdanderson.org]

- 9. bmmj.org [bmmj.org]

- 10. Expression and purification of recombinant human histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ASMT Enzyme Human Recombinant | HIOMT Protein | ProSpec [prospecbio.com]

- 12. A reverse-phase HPLC and fluorescence detection method for measurement of 5-hydroxytryptamine (serotonin) in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Neurotransmitters | SIELC Technologies [sielc.com]

- 15. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]

An In-depth Technical Guide on the Role of Hydroxyindole-O-methyltransferase (HIOMT) in 5-Methoxytryptamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 5-Methoxytryptamine (5-MT), focusing on the pivotal role of Hydroxyindole-O-methyltransferase (HIOMT). This compound, a tryptamine derivative closely related to serotonin and melatonin, is naturally found in the body, particularly in the pineal gland.[1] Its synthesis is a key step in an alternative pathway of melatonin biosynthesis. This document details the enzymatic reaction, presents available data on substrate specificity, outlines experimental protocols for activity assays, and provides visualizations of the biochemical pathways and experimental workflows.

Core Concepts: The Enzymatic Synthesis of this compound

This compound can be synthesized in the body through two primary routes: the O-methylation of serotonin (5-hydroxytryptamine) and the N-deacetylation of melatonin.[1] The focus of this guide is the former pathway, which is catalyzed by the enzyme Hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[2][3]

The reaction catalyzed by HIOMT involves the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of serotonin, yielding this compound and S-adenosyl-L-homocysteine (SAH).

Reaction: Serotonin + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

This pathway represents an alternative to the classical melatonin synthesis route, where serotonin is first acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, which is then methylated by HIOMT to produce melatonin.[2][3] The existence of this alternative pathway suggests a more complex regulation of methoxyindole levels in various tissues than previously understood.[2][3]

Data Presentation: HIOMT Substrate Specificity

The following table summarizes the available data on HIOMT substrate preference.

| Substrate | Enzyme | Species/Tissue | Relative Activity/Affinity | Km (µM) | Vmax (fmol/h/mg protein) |

| N-acetylserotonin (NAS) | HIOMT | Mouse Retina | High | ≈10 | ≈40 |

| N-acetylserotonin (NAS) | HIOMT | Mouse Pineal Gland | High | ≈9.3 | 9,550 |

| 5-hydroxytryptamine (Serotonin) | HIOMT | Hen Tissues | Poor methyl acceptor | Not Reported | Not Reported |

| 5-hydroxytryptophol (HTOL) | HIOMT | Rabbit Pineal Gland | Good substrate | Not Reported | Not Reported |

| 5-hydroxytryptophan (HTP) | HIOMT | Hen/Rabbit Tissues | Poor methyl acceptor | Not Reported | Not Reported |

| 5-hydroxy-3-indoleacetic acid (HIAA) | HIOMT | Hen/Rabbit Tissues | Poor methyl acceptor | Not Reported | Not Reported |

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Two primary methodologies are employed for assaying HIOMT activity: radioenzymatic assays and High-Performance Liquid Chromatography (HPLC)-based assays. The following are detailed protocols adapted for the specific measurement of this compound synthesis from serotonin.

This protocol is adapted from established methods for measuring HIOMT activity with N-acetylserotonin and is tailored for the use of serotonin as the substrate. The principle lies in the use of radiolabeled S-adenosyl-L-methionine ([³H]-SAM) and the subsequent quantification of the radiolabeled product, [³H]-5-Methoxytryptamine.

Materials:

-

HIOMT enzyme preparation (from tissue homogenate or purified)

-

Serotonin (5-hydroxytryptamine)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Phosphate buffer (e.g., 0.25 M sodium phosphate, pH 7.9)

-

Stopping solution (e.g., borate buffer, pH 10)

-

Extraction solvent (e.g., a mixture of toluene and isoamyl alcohol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Enzyme Preparation: Prepare a homogenate of the tissue of interest (e.g., pineal gland) in a suitable buffer and centrifuge to obtain a supernatant containing HIOMT. Determine the protein concentration of the supernatant.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer

-

Serotonin solution (to a final concentration in the assay, e.g., 1 mM)

-

[³H]-SAM (e.g., 1 µCi per reaction)

-

Enzyme preparation (add last to initiate the reaction)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme activity.

-

Reaction Termination: Stop the reaction by adding the stopping solution.

-

Product Extraction: Add the extraction solvent to the reaction tube, vortex thoroughly, and centrifuge to separate the organic and aqueous phases. The radiolabeled this compound will be in the organic phase.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of [³H]-5-Methoxytryptamine formed based on the specific activity of the [³H]-SAM and the measured radioactivity. Express the enzyme activity as pmol of product formed per mg of protein per hour.

This method offers a non-radioactive alternative for quantifying this compound and relies on the separation and detection of the product by HPLC, often coupled with a fluorescence or mass spectrometry detector.

Materials:

-

HIOMT enzyme preparation

-

Serotonin

-

S-adenosyl-L-methionine (SAM)

-

Phosphate buffer

-

Reaction termination solution (e.g., perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Fluorescence or Mass Spectrometry (MS) detector

-

This compound standard

Procedure:

-

Enzyme Reaction: Prepare and incubate the reaction mixture as described in the radioenzymatic assay protocol, but using non-radiolabeled SAM.

-

Reaction Termination and Sample Preparation: Terminate the reaction by adding a quenching agent like perchloric acid. Centrifuge the mixture to pellet the precipitated protein and collect the supernatant.

-

HPLC Analysis:

-

Inject a known volume of the supernatant onto the HPLC column.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer) to separate the components.

-

Detect this compound using a fluorescence detector (excitation and emission wavelengths specific for 5-MT) or an MS detector set to monitor the specific mass-to-charge ratio of 5-MT.

-

-

Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the reaction samples by comparing their peak areas to the standard curve.

-

Calculation: Calculate the enzyme activity based on the amount of this compound produced, the incubation time, and the protein concentration of the enzyme preparation.

Mandatory Visualizations

Caption: Classical and alternative pathways of melatonin synthesis.

Caption: Workflow for a radioenzymatic HIOMT activity assay.

Conclusion

Hydroxyindole-O-methyltransferase plays a crucial, albeit secondary, role in the direct synthesis of this compound from serotonin. While N-acetylserotonin is the preferred substrate for HIOMT in the well-established melatonin synthesis pathway, the enzyme's ability to methylate serotonin provides an alternative route for the production of methoxyindoles. The lower affinity of HIOMT for serotonin compared to N-acetylserotonin suggests that the physiological significance of this alternative pathway may be context-dependent, potentially becoming more relevant under specific conditions where serotonin levels are high and N-acetylation is limited. Further research is warranted to elucidate the precise kinetic parameters of HIOMT with serotonin across different species and tissues and to fully understand the regulatory mechanisms governing this alternative biosynthetic pathway. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

- 1. Hydroxyindole-O-methyltransferase activity in ocular and brain structures of rabbit and hen [pubmed.ncbi.nlm.nih.gov]

- 2. A simple, specific, radioenzymatic assay for picogram quantities of serotonin or acetylserotonin in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxyindole-O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxytryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxytryptamine hydrochloride (CAS Number: 66-83-1), a tryptamine derivative closely related to serotonin and melatonin.[1] This document is intended to serve as a technical resource, presenting key data, experimental methodologies, and relevant biological pathways to support research and development activities.

Chemical Identity and Structure

This compound, also known as mexamine, is the O-methylated derivative of serotonin.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.[3]

-

IUPAC Name: 2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride

-

Synonyms: Mexamine HCl, O-Methylserotonin HCl, Deacetylmelatonin HCl[4]

-

Chemical Formula: C₁₁H₁₄N₂O · HCl[4]

-

Molecular Weight: 226.7 g/mol [4]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to beige crystalline solid/powder | [5][6] |

| Melting Point (°C) | 246 | [5] |

| pKa (Strongest Basic) | 9.76 (Predicted) | [7] |

| logP (Octanol/Water) | 1.196 - 1.41 (Predicted, for free base) | [7][8] |

Table 2: Solubility Data

| Solvent | Solubility (for Hydrochloride Salt) | Source |

| DMF | 30 mg/mL | [4] |

| DMSO | 30 mg/mL | [4] |

| Ethanol | 10 mg/mL | [4] |

| PBS (pH 7.2) | 10 mg/mL | [4] |

| Methanol | Soluble | [5] |

| Water | Soluble | [3] |

Table 3: Spectroscopic Data (for Free Base)

| Spectroscopic Technique | Key Data Points | Source |

| UV λmax | 222 nm | [4] |

| ¹H NMR (600 MHz, Water, pH 7.0) | Shifts [ppm]: 3.13, 7.32, 6.94, 7.22, 7.46, 3.89, 3.33, 3.30, 3.31 | [2] |

| FTIR (KBr Wafer) | Characteristic peaks for amine, ether, and indole functional groups | [2][9] |

| Mass Spectrometry (GC-MS) | Major Peaks (m/z): 102.0, 233.0, 232.0, 103.0, 234.0 | [2] |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

3.1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. For amine salts, decomposition may be observed.

-

3.2. Solubility Determination (Shake-Flask Method)

-

Objective: To determine the saturation concentration of the compound in a specific solvent.

-

Apparatus: Vials, orbital shaker, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., PBS pH 7.2, Ethanol) in a sealed vial.

-

The vial is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

3.3. pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of the primary amine group.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound hydrochloride is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Tuning the pKa of amines is a crucial step in optimizing drug properties.[10]

-

3.4. Spectroscopic Analysis

-

Objective: To obtain structural information and confirm the identity of the compound.

-

Methodologies:

-

UV-Vis Spectroscopy: A solution of the compound is analyzed to measure its absorbance of UV-Visible light at various wavelengths, identifying the wavelength of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The compound (typically in a KBr pellet) is exposed to infrared radiation. The absorption of specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for complete structural elucidation.

-

Mass Spectrometry (MS): The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing the molecular weight and fragmentation pattern, which aids in structural identification.

-

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound.

4.2. Biological Signaling Pathway

This compound is a non-selective serotonin receptor agonist, acting as a full agonist at 5-HT₁, 5-HT₂, 5-HT₄, 5-HT₆, and 5-HT₇ receptors, but lacks affinity for the 5-HT₃ receptor.[5][][12][13][14] Its interaction with these G-protein coupled receptors (GPCRs) initiates various downstream signaling cascades.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H14N2O | CID 1833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound hydrochloride | 66-83-1 [chemicalbook.com]

- 6. This compound | 608-07-1 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound (CAS 608-07-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Fourier transform infrared spectra and molecular structure of this compound, N-acetyl-5-methoxytryptamine and N-phenylsulfonamide-5-methoxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Solubility of 5-Methoxytryptamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 5-methoxytryptamine in various organic solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the primary signaling pathway of this compound.

Introduction to this compound

This compound (5-MT), also known as mexamine, is a tryptamine derivative that is structurally related to the neurotransmitter serotonin and the hormone melatonin. It is found endogenously in the pineal gland and has been a subject of interest in neuropharmacology and medicinal chemistry due to its interaction with serotonin (5-HT) receptors. Understanding its solubility in different organic solvents is a critical parameter for its extraction, purification, formulation, and in vitro/in vivo experimental design.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following sections provide a summary of the available quantitative and qualitative solubility data for this compound and its hydrochloride salt in various organic solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound (Freebase)

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥19[1], 38[2] | Not Specified | Commercial Datasheets |

| Ethanol | C₂H₅OH | ≥28.05[1] | Not Specified | Commercial Datasheet |

Table 2: Quantitative Solubility of this compound Hydrochloride

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Source |

| Dimethylformamide (DMF) | C₃H₇NO | 30[3] | Not Specified | Commercial Datasheet |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 30[3] | Not Specified | Commercial Datasheet |

| Ethanol | C₂H₅OH | 10[3] | Not Specified | Commercial Datasheet |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | 10[3] | Not Specified | Commercial Datasheet |

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of the compound's behavior in different solvents.

Table 3: Qualitative Solubility of this compound (Freebase)

| Solvent | Chemical Formula | Solubility Description | Source |

| Chloroform | CHCl₃ | Slightly Soluble[4][5] | Chemical Supplier Data |

| Methanol | CH₃OH | Slightly Soluble[4][5] | Chemical Supplier Data |

| Toluene | C₇H₈ | Soluble[6] | Chemical Supplier Data |

It is noteworthy that the reported solubility in toluene, a non-polar solvent, is contrary to the general expectation that tryptamine derivatives are more soluble in polar solvents. This highlights the importance of empirical determination of solubility for specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following section outlines a detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Principle

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent at a controlled temperature. The concentration of the dissolved compound is then measured using a suitable analytical technique, such as HPLC.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase to be used for HPLC analysis. A typical concentration range could be from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard calibration curve.

-

HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC. A reverse-phase C18 column is often suitable for tryptamine derivatives. The mobile phase could be a mixture of acetonitrile or methanol and a buffer (e.g., ammonium acetate or phosphate buffer). Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound (around 222 nm and 278 nm).

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the diluted supernatant. Calculate the original solubility in the solvent by accounting for the dilution factor.

Signaling Pathways of this compound

This compound is a potent agonist at multiple serotonin (5-HT) receptors. Its pharmacological effects are primarily mediated through these receptors. The following diagram illustrates the primary signaling pathway of this compound at the 5-HT1A and 5-HT2A receptors, which are key targets for its psychoactive and potential therapeutic effects.

Caption: Simplified signaling pathways of this compound at 5-HT1A and 5-HT2A receptors.

As an agonist, this compound binds to and activates these receptors. At the 5-HT1A receptor, this activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. At the 5-HT2A receptor, activation stimulates phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C activity.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in organic solvents, based on currently available data. The provided quantitative and qualitative data serve as a valuable resource for researchers and drug development professionals. The detailed experimental protocol offers a practical framework for the in-house determination of solubility, which is crucial for accurate and reproducible research. The visualization of the signaling pathway provides a concise summary of the compound's primary mechanism of action. Further research is warranted to expand the quantitative solubility database of this compound in a broader range of organic solvents to facilitate its wider application in scientific and therapeutic contexts.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound CAS#: 608-07-1 [m.chemicalbook.com]

- 5. 608-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-Methoxy-Tryptamine / Mexamine 100g | #220d – SYNTHARISE CHEMICAL INC. [syntharise.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Methoxytryptamine

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 5-Methoxytryptamine (5-MT), a naturally occurring tryptamine derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed data presentation, experimental methodologies, and visual representations of key concepts.

Molecular Structure

This compound, also known as mexamine, is structurally characterized by an indole ring substituted with a methoxy group at the 5-position and an ethylamine side chain at the 3-position.[1] Its chemical formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.246 g·mol⁻¹[2][3].

1.1. Crystallographic Structure

X-ray crystallography has been instrumental in determining the solid-state structure of 5-MT. The crystals are monoclinic, belonging to the space group Pc.[4] The indole ring system is nearly planar, though with small but significant deviations, indicating a bending in the benzene ring portion.[4] A key feature of the solid-state conformation is that the ethylamine side chain adopts a bent (gauche) conformation rather than being fully extended.[4] In the crystal lattice, molecules are linked by N-H···N hydrogen bonds between the indole nitrogen and the amine nitrogen of adjacent molecules, forming chains.[4][5]

Table 1: Crystallographic Data for this compound [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 6.110 (2) |

| b (Å) | 9.532 (3) |

| c (Å) | 8.831 (3) |

| β (°) | 98.72 (1) |

| Z | 2 |

| Density (calculated) | 1.245 g cm⁻³ |

Conformational Analysis

The biological activity of 5-MT is intrinsically linked to its conformational flexibility, particularly the orientation of the ethylamine side chain relative to the indole ring.

2.1. Gas-Phase Conformation

Studies using rotationally resolved fluorescence spectroscopy combined with quantum chemical calculations have identified three stable conformers of 5-MT in the gas phase.[6] The methoxy group preferentially adopts an anti orientation relative to the indole ring. The three observed conformers correspond to different arrangements of the ethylamino side chain: Gpy(up), Gph(up), and Gpy(out).[6]

2.2. Solution-Phase Conformation

In solution, the conformation of tryptamines is influenced by the solvent environment. While specific NMR studies on 5-MT are not extensively detailed in the provided results, 1H NMR spectroscopy is a key technique for determining the solution-phase conformation of similar small molecules.[7][8] By analyzing Nuclear Overhauser Effect (NOE) data, it is possible to determine the relative populations of different conformers in solution.[8]

2.3. Bioactive Conformation

The conformation of 5-MT when bound to its biological targets is of paramount importance for understanding its pharmacological effects. Cryogenic electron microscopy (cryo-EM) studies of the closely related 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) bound to the 5-HT₁A serotonin receptor reveal the bioactive conformation.[9][10] In this bound state, the tryptamine core is anchored by a conserved ionic interaction between the amine and an aspartate residue (D116³.³²) in the receptor's orthosteric binding pocket.[9] The indole ring forms a hydrogen bond with a threonine residue (T121³.³⁷).[9] This bound conformation is crucial for initiating the downstream signaling cascade.

Experimental Protocols

3.1. X-ray Crystallography

-

Crystal Growth: Crystals of 5-MT suitable for X-ray diffraction can be grown by slow evaporation from a solution, for example, in acetone for related tryptamines.[5][11]

-

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected using an automated diffractometer, typically with Cu Kα radiation.[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, often by direct methods. The initial structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[4]

3.2. Rotationally Resolved Fluorescence Spectroscopy

-

Sample Preparation: The sample is heated to produce a sufficient vapor pressure and is then seeded into a supersonic jet of a carrier gas (e.g., Argon) to cool the molecules to a low rotational temperature.[6]

-

Excitation and Ionization: The molecular beam is crossed with a tunable UV laser beam. The laser frequency is scanned over the electronic absorption bands of the molecule. A second laser is used to ionize the molecules that have absorbed a UV photon.

-

Data Acquisition: The resulting ions are detected in a mass spectrometer. The rotationally resolved fluorescence spectrum is obtained by plotting the ion signal as a function of the UV laser frequency.

-

Analysis: The experimental spectrum is compared with simulated spectra based on theoretical calculations for different conformers to identify the specific conformations present in the molecular beam.[6]

3.3. Cryogenic Electron Microscopy (Cryo-EM) of Receptor-Ligand Complexes

-

Complex Formation: The purified receptor protein (e.g., 5-HT₁A) is incubated with the ligand (e.g., a 5-MT analog) and its cognate G-protein complex to form a stable signaling complex.[9]

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure of the complex.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected from different orientations of the complex.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. These 2D images are then used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the protein-ligand complex is built into the 3D density map and refined to produce the final structure.[9]

Receptor Binding and Signaling

This compound is a potent agonist at multiple serotonin (5-HT) receptors, with particularly high affinity for the 5-HT₁A and 5-HT₂A subtypes.[9][10][12] Its interaction with these receptors initiates intracellular signaling cascades.

4.1. 5-HT₁A Receptor Signaling

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαᵢ/ₒ family of G-proteins.[9]

Caption: 5-HT₁A receptor signaling pathway initiated by this compound.

Upon binding of 5-MT, the 5-HT₁A receptor undergoes a conformational change that activates the heterotrimeric Gᵢ protein.[9] The activated Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This modulation of cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA), ultimately resulting in a cellular response.

4.2. 5-HT₂A Receptor Signaling

The 5-HT₂A receptor, another GPCR, couples to Gαₒ proteins. Activation of this pathway by tryptamines is thought to be responsible for their psychedelic effects.

Caption: 5-HT₂A receptor signaling pathway activated by this compound.

Binding of 5-MT to the 5-HT₂A receptor activates the Gαₒ protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). These events lead to a cascade of further cellular responses.

Biosynthesis and Metabolism

This compound occurs naturally in the body, particularly in the pineal gland.[2] It can be formed through two primary pathways: the O-methylation of serotonin by the enzyme hydroxyindole O-methyltransferase (HIOMT), or the N-deacetylation of melatonin.[2] Once formed, 5-MT is rapidly metabolized, primarily by monoamine oxidase (MAO), which is why it has low oral activity unless co-administered with an MAO inhibitor.[2][13]

Caption: Biosynthesis and metabolism of this compound.

Conclusion

The molecular structure and conformational dynamics of this compound are fundamental to its interaction with serotonin receptors and its resulting pharmacological profile. A comprehensive understanding of its solid-state structure, gas-phase and solution-phase conformations, and its bioactive bound state provides a robust foundation for the rational design of novel therapeutics targeting the serotonergic system. The experimental methodologies outlined herein represent the key analytical tools for elucidating these structural and functional characteristics, paving the way for future advancements in drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004095) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 5-MeO-DALT: the freebase of N,N-diallyl-5-methoxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 1H Nuclear Magnetic Resonance: A Future Approach to the Metabolic Profiling of Psychedelics in Human Biofluids? [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. In vivo formation of this compound from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxytryptamine: A Technical Guide to its Mechanism of Action on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxytryptamine (5-MeO-T), also known as mexamine, is a naturally occurring tryptamine derivative with a complex pharmacological profile, acting as a non-selective agonist at multiple serotonin (5-HT) receptor subtypes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of 5-MeO-T at various 5-HT receptors. It consolidates quantitative binding and functional data, details the experimental protocols used for their determination, and visualizes the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Analysis of this compound's Interaction with Serotonin Receptors

The affinity and functional potency of this compound vary across the diverse family of serotonin receptors. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line/Tissue | Reference |

| 5-HT1A | 15.8 | [³H]8-OH-DPAT | h5-HT1AR expressing cells | [4][5] |

| 5-HT2A | 39.8 | [³H]ketanserin | h5-HT2AR expressing cells | [4][5] |

| 5-HT2B | ~1.6 (estimated) | - | - | [1] |

| 5-HT2C | ~640 (estimated) | - | - | [1] |

Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Functional Activity (EC50 and Emax) of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference |

| 5-HT1A | Gi BRET | 25.6 | Full Agonist | [6] |

| 5-HT2A | Calcium Flux | 0.503 | Full Agonist | [1][4] |

| 5-HT4 | - | - | Agonist | [2] |

| 5-HT6 | - | - | Agonist | [2] |

| 5-HT7 | cAMP Assay | - | Agonist | [2][7] |

| 5-HT3 | Ileal Contraction | ~100 (-logEC50=7.0) | Full Agonist | [8] |

Note: EC50 (half-maximal effective concentration) is a measure of potency; a lower EC50 indicates higher potency. Emax represents the maximum response elicited by the compound.

Signaling Pathways and Mechanism of Action

This compound elicits its effects by activating distinct downstream signaling cascades, depending on the G-protein coupling of the specific serotonin receptor subtype.

5-HT1A Receptor: Gi/o-Coupled Pathway